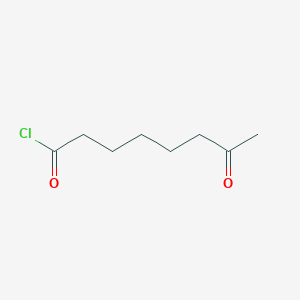

7-Oxooctanoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

7-oxooctanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-7(10)5-3-2-4-6-8(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPIRVVPELSWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 7-Oxooctanoyl Chloride

CAS Number: 56721-52-9 Parent Compound: 7-Oxooctanoic Acid (CAS 14112-98-2)[1]

Part 1: Identity & Physicochemical Profile

7-Oxooctanoyl chloride is a bifunctional C8 electrophile characterized by a terminal acyl chloride and a penultimate ketone. It serves as a critical intermediate in the synthesis of heterobifunctional linkers, lipid-drug conjugates (LDCs), and modified lipoic acid derivatives.

Unlike simple fatty acid chlorides, the presence of the C7-ketone moiety dictates specific handling protocols to prevent enolization-driven polymerization or self-condensation.

Key Chemical Data

| Property | Specification |

| CAS Number | 56721-52-9 |

| Formula | |

| Molecular Weight | 176.64 g/mol |

| Structure | |

| Physical State | Colorless to pale yellow liquid (fumes in air) |

| Reactivity | High moisture sensitivity; hydrolyzes to HCl and 7-oxooctanoic acid.[1] |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform. Reacts violently with water/alcohols. |

Part 2: Synthetic Routes & Mechanistic Insight

The "Gold Standard" Protocol: Oxalyl Chloride / DMF

While thionyl chloride (

The Oxalyl Chloride (

Mechanistic Pathway

The reaction proceeds via a Vilsmeier-Haack type intermediate. The catalytic DMF reacts with oxalyl chloride to form a chloroiminium species, which activates the carboxylic acid oxygen, facilitating chloride substitution.

Figure 1: Catalytic cycle for the conversion of 7-oxooctanoic acid to its acid chloride using the Oxalyl Chloride/DMF system.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound (10 mmol scale) for immediate downstream coupling.

Reagents

-

Precursor: 7-Oxooctanoic acid (1.58 g, 10 mmol) [CAS 14112-98-2].[1]

-

Reagent: Oxalyl chloride (1.03 mL, 12 mmol, 1.2 equiv).

-

Catalyst: DMF (anhydrous, 1-2 drops).

-

Solvent: Dichloromethane (DCM), anhydrous (20 mL).

Step-by-Step Methodology

-

Setup (Moisture Control): Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with dry Nitrogen (

) or Argon for 15 minutes. -

Solvation: Syringe in 7-oxooctanoic acid and anhydrous DCM. Cool the solution to 0°C using an ice bath. Causality: Cooling prevents runaway gas evolution upon reagent addition.

-

Activation: Add 1 drop of anhydrous DMF.

-

Chlorination: Add oxalyl chloride dropwise over 10 minutes via syringe. Vent the flask through a bubbler containing 1M NaOH (to neutralize evolved HCl/CO).

-

Reaction: Remove the ice bath and allow to stir at Room Temperature (23°C) for 2 hours.

-

Visual Check: Bubbling should cease after ~90 minutes.

-

-

Validation (The "Self-Check"):

-

Aliquot 50

of the reaction mixture into 200 -

Run TLC (or GC-MS) on this aliquot.

-

Success Criterion: Complete disappearance of the acid peak and appearance of the methyl ester (formed by reaction of the chloride with MeOH). If acid remains, add 0.1 equiv Oxalyl Chloride and stir 30 mins.

-

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) at <30°C to remove DCM and excess oxalyl chloride.

-

Note: Do not heat above 40°C to avoid ketone degradation.

-

-

Result: The residue is quantitative this compound, ready for immediate use.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of this compound.

Part 4: Applications in Drug Development

Heterobifunctional Linker Synthesis

This compound is ideal for creating non-cleavable linkers where the ketone serves as a "handle" for late-stage functionalization.[1]

-

Step A: The acyl chloride reacts with an amine-bearing pharmacophore (forming a stable amide bond).

-

Step B: The C7 ketone remains available for reaction with hydrazine or hydroxylamine derivatives, or for reductive amination to attach a second moiety (e.g., an E3 ligase ligand for PROTACs).

Lipid-Drug Conjugates (LDCs)

The C8 chain mimics medium-chain fatty acids (MCFAs). Conjugating this molecule to hydrophilic drugs can enhance membrane permeability and lymphatic transport. The ketone provides a metabolic modification point, potentially altering the half-life compared to a pure octanoyl chain.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[2][3][4][5] The Journal of Organic Chemistry, 43(20), 3972-3974. (Foundational text on the Oxalyl Chloride/DMF mechanism).

Sources

- 1. CAS 14112-98-2: 7-Oxooctanoic acid | CymitQuimica [cymitquimica.com]

- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: 7-Oxooctanoyl Chloride

This technical guide details the chemical properties, synthesis, and applications of 7-Oxooctanoyl chloride (CAS: 56721-52-9), a bifunctional acylating agent critical in medicinal chemistry for linker design and fragment-based drug discovery.

Dual-Functional Linker Strategies in Medicinal Chemistry

Executive Summary

This compound is an activated carboxylic acid derivative characterized by a terminal acyl chloride and a penultimate ketone moiety separated by a five-carbon aliphatic spacer. This bifunctionality makes it a high-value intermediate for introducing "keto-linker" motifs into pharmacophores. Unlike simple fatty acid chlorides, the C7-ketone provides a secondary handle for bio-orthogonal conjugation (e.g., oxime/hydrazone formation) or further diversification post-acylation. This guide explores its physiochemical profile, chemoselective synthesis, and utility in constructing complex bioactive scaffolds.

Molecular Architecture & Physiochemical Profile[1]

The molecule consists of an 8-carbon chain.[1][2] Carbon-1 is the highly reactive acyl chloride electrophile, while Carbon-7 is a ketone. The aliphatic chain (C2–C6) acts as a flexible hydrophobic spacer.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 56721-52-9 |

| Molecular Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol |

| SMILES | CC(=O)CCCCCC(=O)Cl |

| Structural Class | Keto-acid Chloride / Bifunctional Linker |

Physiochemical Data (Experimental & Predicted)

| Parameter | Value / Range | Note |

| Physical State | Liquid (at 25°C) | Colorless to pale yellow; prone to darkening. |

| Boiling Point | ~110–115°C (at 0.5 mmHg)* | Estimated based on homologous series (Octanoyl chloride BP: 195°C atm). |

| Density | ~1.08 g/cm³ | Higher than octanoyl chloride (0.95) due to ketone polarity. |

| Solubility | DCM, THF, Toluene, Chloroform | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to 7-oxooctanoic acid and HCl. |

Synthetic Pathways & Mechanistic Integrity

Synthesizing this compound requires careful reagent selection to avoid side reactions at the ketone position (e.g., gem-dichloride formation or

The Challenge of Chemoselectivity

Standard chlorination with thionyl chloride (

Recommended Protocol: The Oxalyl Chloride Route

The use of Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack intermediate) allows the reaction to proceed at room temperature or

Step-by-Step Methodology:

-

Preparation: Dissolve 7-oxooctanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

-

Activation: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).

-

Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at

. Gas evolution ( -

Reaction: Stir at

for 1 hour, then warm to Room Temperature (RT) for 2 hours. -

Monitoring: Monitor by IR (disappearance of broad -COOH stretch at ~3000 cm⁻¹; appearance of -COCl stretch at ~1800 cm⁻¹).

-

Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Use immediately without purification to prevent hydrolysis.

Visualization: Synthetic Logic

Figure 1: Chemoselective synthesis pathway using Oxalyl Chloride to preserve the ketone moiety.

Reactivity Profile & Mechanistic Dynamics

This compound possesses two electrophilic sites with distinct reactivity profiles. Understanding this hierarchy is essential for orthogonal functionalization.

Electrophilic Hierarchy

-

Site A: Acyl Chloride (C1): Hard electrophile. Highly reactive toward nucleophiles (amines, alcohols, thiols) and Friedel-Crafts conditions. Reacts at

to RT. -

Site B: Ketone (C7): Softer electrophile. Reacts with hydrazines, hydroxylamines, or Grignard reagents. Requires higher temperatures or catalysis; generally inert under acylation conditions.

Key Reactions in Drug Design

A. Friedel-Crafts Acylation

Used to append the aliphatic chain to aromatic rings (e.g., pyrroles, indoles).

-

Mechanism: Lewis acid (

or -

Insight: The C7 ketone can coordinate with Lewis acids, potentially requiring >1 equivalent of catalyst.

B. Nucleophilic Acyl Substitution (Linker Synthesis)

Reacts with amines to form stable amides.

-

Application: Synthesis of PROTAC linkers or polymer-drug conjugates (e.g., PEG-b-poly(aspartamide)).

-

Protocol: React with amine in DCM/Pyridine at

. The ketone remains intact for subsequent "click" type labeling (e.g., oxime ligation).

Visualization: Reactivity Map

Figure 2: Orthogonal reactivity map showing sequential functionalization of C1 (Acyl Chloride) and C7 (Ketone).

Applications in Medicinal Chemistry

Prodiginine Analogs & Antimalarials

In the synthesis of prodiginines (tripyrrole red pigments), this compound serves as a precursor to introduce hydrophobic side chains that modulate membrane permeability. The acid chloride facilitates the acylation of the pyrrole core, while the ketone allows for late-stage diversification or reduction to a hydroxyl group.

Polymer Micelles for Drug Delivery

This compound is used to modify the side chains of block copolymers (e.g., PEG-polypeptides).

-

Mechanism: The acid chloride reacts with hydroxyl or amino groups on the polymer backbone.

-

Result: The hydrophobic C8 chain triggers self-assembly into micelles, while the ketone provides a site for pH-sensitive drug loading (via hydrazone linkages).

Tofisopam & Benzodiazepine Synthesis

Although less common, keto-acid chlorides are utilized in the construction of 2,3-benzodiazepine cores via acylation of dimethoxybenzenes followed by hydrazine cyclization.

Handling, Stability & Safety

Safety Profile (E-E-A-T)

-

Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water to release HCl gas.

-

PPE: Neoprene gloves, chemical splash goggles, and face shield. Handle strictly in a fume hood.

Storage & Stability[4]

-

Hydrolysis Risk: Extremely hygroscopic. Store under nitrogen/argon atmosphere.

-

Temperature: Store at

. -

Quality Check: Before use, check for precipitate (7-oxooctanoic acid) or lack of fuming (indication of hydrolysis). If the liquid is cloudy, redistill or filter under inert gas.

References

-

Synthesis of Prodiginine Analogs

- Title: Stereospecific Synthesis of 23-Hydroxyundecylprodiginines and Analogues and Conversion to Antimalarial Premarineosins.

- Source: J. Org. Chem. 2014, 79, 21, 10088–10100.

-

URL:[Link]

-

Polymer Micelle Application

-

General Acid Chloride Synthesis (Oxalyl Chloride Method)

-

Chemical Identity Data

Sources

- 1. 8-Methoxy-7-oxo-octanoyl chloride | C9H15ClO3 | CID 129691200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 111-64-8: Octanoyl chloride | CymitQuimica [cymitquimica.com]

- 3. vandemark.com [vandemark.com]

- 4. researchgate.net [researchgate.net]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. epdf.pub [epdf.pub]

- 7. Octanoyl chloride | CAS#:111-64-8 | Chemsrc [chemsrc.com]

Technical Monograph: 7-Oxooctanoyl Chloride

Physicochemical Profiling, Synthetic Methodology, and Utility in Drug Discovery

Executive Summary

7-Oxooctanoyl chloride (CAS: 56721-52-9) is a bifunctional electrophilic intermediate critical to the synthesis of complex pharmaceutical scaffolds and natural products. Characterized by a molecular weight of 176.64 g/mol , this compound features a terminal acyl chloride for immediate nucleophilic coupling and a distal ketone moiety (C7 position) that serves as a stable, orthogonal handle for subsequent functionalization.

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical properties, a self-validating synthetic protocol, and its strategic application in medicinal chemistry, particularly in linker design and scaffold construction.

Part 1: Physicochemical Characterization

The precise characterization of this compound is essential for stoichiometry calculations in multi-step synthesis. The compound acts as a "keto-linker," bridging two distinct chemical domains via amide/ester formation and subsequent ketone derivatization.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | Also known as 7-ketooctanoyl chloride |

| CAS Registry Number | 56721-52-9 | Verified Identifier |

| Molecular Formula | C₈H₁₃ClO₂ | |

| Molecular Weight (Average) | 176.64 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 176.0604 Da | Key for High-Res Mass Spectrometry (HRMS) ID |

| Physical State | Liquid (at RT) | Clear to pale yellow; moisture sensitive |

| Boiling Point | ~115–120 °C (est.[1][2] at reduced pressure) | Decomposes at high T; distillation requires high vacuum |

| Functional Groups | 1.[3][4][5][6] Acyl Chloride (C1)2. Ketone (C7) | C1: Highly reactive electrophileC7: Stable electrophile (orthogonal) |

Structural Analysis

The molecule consists of a linear 8-carbon chain. Carbon 1 is the acyl chloride carbonyl, susceptible to rapid hydrolysis. Carbons 2 through 6 form a lipophilic methylene tether. Carbon 7 is a ketone, and Carbon 8 is a terminal methyl group.

SMILES: CC(=O)CCCCCC(=O)Cl

Part 2: Synthetic Methodology (Self-Validating Protocol)

Core Directive: Do not rely on commercial stock if freshness is critical. Acyl chlorides degrade rapidly into their parent acids (7-oxooctanoic acid) and HCl upon exposure to atmospheric moisture. The following protocol describes the de novo synthesis from 7-oxooctanoic acid using Oxalyl Chloride, a method superior to Thionyl Chloride due to the volatility of byproducts (CO, CO₂, HCl), ensuring a cleaner crude product.

Reaction Scheme

Precursor: 7-Oxooctanoic Acid (CAS: 14112-98-2) Reagent: Oxalyl Chloride [(COCl)₂] Catalyst: N,N-Dimethylformamide (DMF) - Essential for Vilsmeier-Haack intermediate formation.

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar) throughout.

-

Solvation: Dissolve 7-oxooctanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Activation (Catalyst): Add a catalytic amount of anhydrous DMF (1-2 drops per 5 mmol scale).

-

Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise via syringe.

-

Observation: Vigorous gas evolution (CO/CO₂) will occur. This is a visual validation of reaction progress.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 2–3 hours. Gas evolution should cease.

-

Work-up (Purification): Concentrate the mixture in vacuo (rotary evaporator) to remove DCM and excess oxalyl chloride.

-

Critical Step: Co-evaporate with anhydrous toluene (2x) to azeotropically remove trace oxalyl chloride and HCl.

-

-

Result: The residue is This compound , typically a yellow oil, ready for immediate use.

Validation Checkpoints (QC)

-

Visual: Cessation of bubbling indicates consumption of the limiting reagent (if oxalyl chloride is excess).

-

FT-IR (Process Analytical Technology):

-

Disappearance: Broad -OH stretch of carboxylic acid (3300–2500 cm⁻¹).

-

Shift: Carbonyl stretch shifts from ~1710 cm⁻¹ (Acid) to ~1800 cm⁻¹ (Acid Chloride) . This blue shift is the definitive confirmation of conversion.

-

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Mechanism

This diagram illustrates the conversion of the acid to the chloride using the DMF-catalyzed pathway.

Caption: DMF-catalyzed conversion of 7-oxooctanoic acid to this compound via chloroiminium species.

Diagram 2: Bifunctional Utility in Drug Discovery

This diagram maps the strategic application of the molecule, highlighting how the two functional groups (C1 and C7) are utilized sequentially.

Caption: Sequential functionalization strategy utilizing the C1-Acyl Chloride and C7-Ketone handles.

Part 4: Applications in Drug Development[8]

1. Scaffold Construction (Friedel-Crafts Acylation)

In natural product synthesis, such as the construction of macrocyclic lactones or polyketide analogues, this compound serves as a C8 building block.

-

Mechanism: The acyl chloride undergoes Lewis Acid-catalyzed (e.g., AlCl₃, SnCl₄) Friedel-Crafts acylation with aromatic systems.

-

Utility: This introduces a long alkyl chain terminated by a ketone, which can subsequently facilitate ring-closing metathesis or intramolecular aldol condensations to form large rings (macrolides).

2. Linker Chemistry (PROTACs and Conjugates)

The 7-oxo motif provides a unique advantage in linker design for Proteolysis Targeting Chimeras (PROTACs):

-

Length: The 6-methylene spacer provides a flexible distance (~8-10 Å) between warheads.

-

Solubility: The ketone adds polarity compared to a pure octyl chain, potentially improving the physicochemical profile (LogD) of the final drug candidate.

-

Late-Stage Diversification: The C7 ketone remains inert during the initial amide coupling of the acid chloride. Later, it can be reacted with hydroxylamines to form oximes, a common strategy to introduce solubility-enhancing groups or fluorophores without rebuilding the entire molecule.

3. HDAC Inhibitor Analogues

Structurally similar to the linker region of Vorinostat (SAHA) , which uses a suberoyl (C8 diacid) backbone, this compound allows for the synthesis of "keto-SAHA" derivatives. These analogues are used to probe the hydrophobic channel of Histone Deacetylases, where the ketone can interact with channel residues or serve as a metabolic soft spot.

References

-

BLD Pharm. (2025). This compound Product Specifications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26464, 7-Oxooctanoic acid. Retrieved from

-

Hanessian, S., et al. (1983).[8] The Total Synthesis of Natural Products. (Contextual reference for Friedel-Crafts acylation using keto-acyl chlorides in macrolide synthesis).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Oxalyl Chloride/DMF mechanism).

-

Sigma-Aldrich. (2025).[8] Product Specification: Octanoyl Chloride. (Used for comparative physicochemical benchmarking). Retrieved from

Sources

- 1. 8-Methoxy-7-oxo-octanoyl chloride | C9H15ClO3 | CID 129691200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. researchgate.net [researchgate.net]

- 7. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 8. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 7-Oxooctanoyl chloride from carboxylic acid

Executive Summary

This technical guide details the synthesis of 7-oxooctanoyl chloride (CAS 56721-52-9) from its precursor, 7-oxooctanoic acid (CAS 14112-98-2).[1] This transformation represents a critical functional group interconversion (FGI) in the synthesis of heterobifunctional linkers, lipid-drug conjugates, and PROTACs.[1]

While standard acid chloride synthesis often utilizes thionyl chloride (

Strategic Analysis & Chemical Logic

The Substrate Challenge

The starting material, 7-oxooctanoic acid, contains two reactive electrophilic centers:

-

C1 Carboxylic Acid: The target for chlorination.[1]

-

C7 Ketone: A site susceptible to acid-catalyzed aldol condensation or enolization under harsh conditions.[1]

Reagent Selection Matrix

The choice of chlorinating agent dictates the purity profile.[1]

| Reagent | Conditions | Byproducts | Suitability for this compound |

| Thionyl Chloride ( | Reflux ( | Moderate. High heat risks ketone polymerization or degradation.[1] | |

| Phosphorus Pentachloride ( | RT to Reflux | Low. Difficult removal of | |

| Oxalyl Chloride ( | High. Mildest conditions; volatile byproducts allow "evaporate-and-use" isolation.[1] |

Decision: The Oxalyl Chloride + catalytic DMF method is selected as the primary protocol to ensure integrity of the C7 ketone.

Mechanistic Insight

The reaction does not proceed via direct attack of the carboxylic acid on oxalyl chloride.[1] Instead, it relies on the in situ formation of a highly reactive Vilsmeier-Haack type imidoyl chloride intermediate .[1]

Reaction Pathway[1]

-

Activation: DMF reacts with oxalyl chloride to form the chloroiminium intermediate (active species), releasing

and -

Substitution: The carboxylic acid attacks the chloroiminium species.[1]

-

Chlorination: Chloride ion displacement yields the acyl chloride and regenerates DMF.[1]

Mechanistic Visualization

Figure 1: Catalytic cycle of DMF-mediated acyl chloride synthesis.[1] Note the regeneration of DMF, allowing substoichiometric use.

Experimental Protocol

Materials & Safety[1]

-

Precursor: 7-Oxooctanoic acid (Dry, >98% purity).[1]

-

Reagent: Oxalyl chloride (2.0 M in DCM or neat).[1]

-

Catalyst: N,N-Dimethylformamide (Anhydrous).[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Hazards: Oxalyl chloride is highly toxic and corrosive.[1] Reaction generates CO (silent killer).[1] Perform exclusively in a well-ventilated fume hood.

Step-by-Step Synthesis

Scale: 10 mmol (1.58 g of starting acid)

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with nitrogen (

) for 15 minutes.[1] -

Solvation: Syringe in 7-oxooctanoic acid (1.58 g, 10 mmol) followed by anhydrous DCM (20 mL) . Stir until fully dissolved.

-

Catalyst Addition: Add DMF (2 drops, approx. 0.05 mL) .

-

Reagent Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride (1.05 mL, 12 mmol, 1.2 equiv) dropwise over 10 minutes via syringe.

-

Observation: Vigorous bubbling (

evolution) will occur immediately upon addition.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2 hours .

-

Workup: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <30°C .

-

Caution: The distillate contains excess oxalyl chloride.[1] Trap properly.

-

-

Purification (Chase): To remove traces of unreacted oxalyl chloride and HCl, redissolve the crude oil in dry toluene (10 mL) and re-evaporate. Repeat twice.

-

Isolation: The resulting pale yellow oil is This compound .[1] Yield is typically quantitative (>95%).[1]

Process Workflow

Figure 2: Operational workflow for the synthesis of this compound.[1]

Characterization & Quality Control

Since acid chlorides are hydrolytically unstable, they are difficult to characterize on silica gel.[1] Verification is best performed by quenching a small aliquot with anhydrous methanol to form the stable methyl ester, or by direct spectroscopic analysis under inert conditions.[1]

Expected Data Profile

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil | Darkening indicates decomposition/polymerization.[1] |

| IR (Neat) | ~1800 | The shift from ~1710 (acid) to ~1800 (chloride) confirms conversion.[1] |

| The triplet adjacent to the carbonyl shifts downfield compared to the acid. | ||

| Reactivity | Reacts violently with water | Immediate white fumes (HCl) upon exposure to moist air.[1] |

Storage[1]

-

Atmosphere: Argon or Nitrogen.[1]

-

Temperature: -20°C.

-

Container: Schlenk flask or sealed ampoule.

-

Shelf Life: Use immediately for best results. If stored, check for hydrolysis (formation of white solid acid crystals) before use.[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General mechanism of Vilsmeier-Haack reagent formation).

-

Sigma-Aldrich. (n.d.).[1] 7-Oxooctanoic acid Product Sheet. Retrieved from [1]

-

Wissner, A., & Grudzinskas, C. V. (1978).[1] Reaction of oxalyl chloride with carboxylic acids. The Journal of Organic Chemistry, 43(20), 3972-3974.[1] (Foundational text on the mildness of oxalyl chloride vs thionyl chloride).

-

PubChem. (n.d.).[1] 7-Oxooctanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

-

VulcanChem. (n.d.).[1] Octanoyl chloride derivatives and applications. Retrieved from (Context on octanoyl chloride stability and handling).[1]

Sources

7-Oxooctanoyl chloride IUPAC name and structure

The following technical guide details the structural identity, synthesis, and applications of 7-Oxooctanoyl chloride, designed for researchers in organic synthesis and medicinal chemistry.

Structural Characterization, Synthesis, and Applications in Drug Development

Executive Summary

This compound (CAS: 56721-52-9) is a bifunctional acyl chloride derivative of 7-oxooctanoic acid.[1] Characterized by a terminal acyl chloride group and a penultimate ketone moiety separated by a saturated alkyl chain, this compound serves as a critical electrophilic linker in medicinal chemistry.[1] Its dual reactivity profile allows for the precise construction of antibody-drug conjugates (ADCs), haptens for immunodetection, and functionalized pharmacophores, where the acyl chloride facilitates immediate coupling while the ketone remains available for orthogonal ligation (e.g., oxime or hydrazone formation).[1]

Part 1: Structural Identity & Nomenclature[1]

The IUPAC nomenclature for this compound is derived by prioritizing the acyl chloride functional group over the ketone.[1]

-

Parent Chain: Octane (8 carbons).[1]

-

Principal Group: Acyl chloride at position C1 (suffix -oyl chloride).[1]

-

Substituent: Ketone at position C7 (prefix oxo-).[1]

Chemical Identifiers

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 56721-52-9 |

| Molecular Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol |

| SMILES | CC(=O)CCCCCC(=O)Cl |

| InChI Key | MFCD24689029 (MDL) |

Structural Visualization

The following diagram illustrates the carbon backbone numbering and functional group priority.

[1]

Part 2: Synthetic Pathways[1][5]

The synthesis of this compound is typically achieved via the chlorination of its parent acid, 7-oxooctanoic acid (CAS: 14112-98-2).[1] While Thionyl Chloride (

Mechanistic Causality[1]

-

Activation: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (active chloroiminium species).[1]

-

Substitution: This intermediate converts the carboxylic acid hydroxyl group into a better leaving group.[1]

-

Chlorination: Chloride ion attacks the carbonyl, expelling the leaving group and regenerating DMF.[1]

-

Selectivity: Under controlled conditions (0°C to RT), the acyl chloride is formed without chlorinating the C7 ketone or alpha-carbons.[1]

Synthesis Workflow

Part 3: Reactivity Profile & Chemoselectivity[1]

For drug development professionals, understanding the chemoselectivity of this compound is paramount.[1] The molecule possesses two electrophilic sites with distinct reactivity orders.[1]

| Functional Group | Reactivity Order | Primary Nucleophiles | Application Context |

| Acyl Chloride (C1) | High (Kinetic) | Amines, Alcohols, Thiols | Rapid conjugation to drug pharmacophores (Amide/Ester bond formation).[1] |

| Ketone (C7) | Moderate (Thermodynamic) | Hydrazines, Alkoxyamines | Secondary bio-orthogonal labeling (e.g., Oxime ligation) after the C1 reaction. |

Critical Handling Note: The C1 acyl chloride is moisture-sensitive and will hydrolyze back to the acid if exposed to atmospheric water.[1] It must be stored under inert gas (Argon/Nitrogen) at -20°C.[1]

Part 4: Applications in Drug Development

The utility of this compound extends beyond simple synthesis; it functions as a heterobifunctional crosslinker .[1]

1. Hapten Synthesis for Immunodetection

Research indicates the parent acid structure is used to synthesize haptens for generating antibodies against small molecules (e.g., explosives like TATP).[1][2] The acyl chloride converts the hapten into an activated form that can covalently bind to carrier proteins (like BSA or KLH) via lysine residues, presenting the "7-oxo" motif to the immune system.[1]

2. Orthogonal Linker Strategy

In Antibody-Drug Conjugates (ADCs) or PROTACs, this molecule serves as a spacer.[1]

-

Step 1: The acyl chloride reacts with an amine on the drug payload.[1]

-

Step 2: The resulting drug-linker construct retains the C7 ketone.[1]

-

Step 3: The ketone reacts with an alkoxyamine-functionalized antibody or PEG chain to form a stable oxime ether.[1]

[1]

Part 5: Experimental Protocol

Protocol: Synthesis of this compound via Oxalyl Chloride

Safety Precaution: Perform all operations in a fume hood. Oxalyl chloride is toxic and corrosive.[1][3][4] CO and CO₂ gas are evolved.[1]

-

Preparation:

-

Reaction:

-

Cool the solution to 0°C under an Argon atmosphere.

-

Dropwise add Oxalyl Chloride (1.2 eq) over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Evolution of gas bubbles indicates reaction progress.[1]

-

-

Work-up:

-

Validation:

References

-

BLD Pharm. (n.d.).[1] this compound (CAS 56721-52-9).[1][5] Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 26464, 7-Oxooctanoic acid. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 7-Oxooctanoic acid Product Information. Retrieved from [1]

-

Scientific Laboratory Supplies. (n.d.). Applications of 7-Oxooctanoic acid in Hapten Synthesis. Retrieved from

-

ChemicalBook. (n.d.).[1] Oxalyl Chloride Properties and Reactivity. Retrieved from [1]

Sources

physical properties of 7-Oxooctanoyl chloride

Technical Whitepaper: Characterization and Handling of 7-Oxooctanoyl Chloride

CAS: 104794-04-1 | Formula: C₈H₁₃ClO₂ | MW: 176.64 g/mol [1]

Executive Summary

This compound (also known as 7-oxocapryloyl chloride) is a bifunctional electrophile featuring a terminal acyl chloride and a penultimate ketone.[1][2] It serves as a critical intermediate in the synthesis of functionalized lipids, proteolysis-targeting chimeras (PROTACs), and non-natural amino acids.[1][2] Unlike simple fatty acid chlorides, the presence of the C7-ketone moiety introduces unique stability challenges, necessitating specific handling protocols to prevent self-condensation or decarbonylation during isolation.[1][2] This guide outlines the physicochemical profile, synthesis, and application workflows for this compound.[1][2]

Part 1: Physicochemical Profile[1][3][4]

Due to the hydrolytic instability of this compound, experimental physical constants are often approximated from fresh preparations or computational models.[1][2] The values below represent the consensus for research-grade material.

Table 1: Physical and Chemical Properties

| Property | Value / Description | Note |

| Physical State | Liquid | Typically straw-colored to yellow.[1] |

| Density | 1.05 ± 0.05 g/cm³ (Predicted) | Higher than octanoyl chloride (0.95 g/mL) due to the keto-oxygen.[1][2] |

| Boiling Point | ~230°C (760 mmHg) / 95-100°C (0.5 mmHg) | Critical: Thermal degradation often precedes atmospheric boiling.[1][2] Vacuum distillation is mandatory.[1][2] |

| Solubility | Reacts with protic solvents.[1][2] | Soluble in DCM, THF, Toluene, Chloroform.[1][2] |

| Refractive Index | 1.45 - 1.47 (Predicted) | Useful for monitoring distillate purity.[1][2] |

| Vapor Pressure | Low (< 0.1 mmHg at 25°C) | Lower volatility than octanoyl chloride.[1][2] |

Analytic Insight: The purity of this compound is best verified via IR Spectroscopy rather than GC-MS, as the high injection port temperatures of GC can induce artifactual cyclization.[1][2] Look for the shift from the broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) of the starting material to the absence of O-H and the appearance of the C=O (acid chloride) doublet at ~1800 cm⁻¹.[2]

Part 2: Synthesis & Purification Protocols

The most reliable method for generating this compound involves the activation of 7-oxooctanoic acid.[1][2] While Thionyl Chloride (

Protocol: Catalytic Activation with Oxalyl Chloride

Reagents:

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an inert gas inlet (

or -

Solvation: Dissolve 7-oxooctanoic acid in anhydrous DCM under inert atmosphere.

-

Catalysis: Add catalytic DMF (1-2 drops). Note: This forms the Vilsmeier-Haack intermediate, essential for rapid conversion at room temperature.[1]

-

Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

, -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-3 hours.

-

Monitoring: Aliquot 50 µL, quench with excess methanol, and analyze via TLC or LC-MS (looking for the methyl ester mass: MW ~172).

-

Workup: Concentrate the mixture under reduced pressure (rotary evaporator) at

to remove solvent and excess oxalyl chloride. -

Storage: Use immediately (in situ) or store as a solution in dry toluene at -20°C.

Part 3: Reactivity & Signaling Pathways[1]

The following diagram illustrates the synthesis logic and the divergent reactivity pathways of the chloride.

Figure 1: Synthesis and reactivity workflow for this compound, highlighting the critical Vilsmeier activation path and downstream conjugation options.

Part 4: Applications in Drug Development

PROTAC Linker Synthesis

The 7-oxo moiety provides a "handle" for further functionalization (e.g., reductive amination or oxime formation) after the acyl chloride has been used to attach the chain to an E3 ligase ligand or a warhead.[2] This allows for the construction of convergent synthetic libraries where the linker length is fixed (C8 chain) but the mid-chain polarity can be modified.[1][2]

Lipid Nanoparticle (LNP) Engineering

In the development of ionizable lipids for mRNA delivery, this compound is used to acylate hydrophilic headgroups.[1][2] The keto group increases the polarity of the lipid tail relative to a pure alkane chain, potentially altering the

Part 5: Safety & Handling (HSE)

-

Hazards: Corrosive (Skin Corr.[1][2] 1B), Lachrymator.[1][2] Reacts violently with water to release HCl gas.[1][2]

-

Storage: Hydrolyzes rapidly in moist air.[1][2] Store under Argon/Nitrogen in septum-sealed vials.

-

Neutralization: Quench spills with saturated Sodium Bicarbonate (

) solution.[1][2] Do not use water directly on neat material to avoid sputtering.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11105657, 7-Octenoyl chloride (Related Homolog Data).[1][2] Retrieved from [Link][1][2][3]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26464, 7-Oxooctanoic acid.[1][2] Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Chapter 10: Nucleophilic Substitution at the Carbonyl Group.[1][2] (Standard reference for Acyl Chloride synthesis mechanisms).

Sources

Technical Guide: Spectroscopic Characterization & Analysis of 7-Oxooctanoyl Chloride

Part 1: Executive Summary & Chemical Identity

7-Oxooctanoyl chloride (also known as 7-keto-octanoyl chloride) is a critical bifunctional linker used in the synthesis of PROTACs, lipid conjugates, and functionalized biomaterials. It features a reactive acyl chloride terminus for amide/ester bond formation and a distal ketone moiety for subsequent bioorthogonal conjugation (e.g., oxime ligation).

Due to the high reactivity of the acyl chloride group, direct chromatographic analysis is prone to artifacts (hydrolysis).[1] This guide establishes a Derivatization-First Strategy as the gold standard for quality control, ensuring data integrity and reproducibility.

Chemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 56721-52-9 |

| Molecular Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage | -20°C, under Argon/Nitrogen (Strictly Anhydrous) |

| Key Reactivity | Hydrolyzes rapidly to 7-Oxooctanoic acid (CAS 14112-98-2) upon exposure to moisture. |

Part 2: Analytical Strategy & Workflow

The direct analysis of acyl chlorides via reverse-phase HPLC (RP-HPLC) is scientifically flawed because the aqueous mobile phase causes on-column hydrolysis, leading to variable quantification of the parent acid rather than the active chloride.

The Validated Protocol:

-

Quench: Immediate reaction with anhydrous methanol (MeOH) to form the stable Methyl 7-oxooctanoate .

-

Analyze: Characterize the methyl ester surrogate by LC-MS and NMR.

-

Back-Calculate: Purity of the ester corresponds directly to the active acyl chloride content.

Workflow Visualization

Figure 1: Analytical workflow emphasizing the derivatization strategy to prevent hydrolysis artifacts.

Part 3: Spectroscopic Data

Nuclear Magnetic Resonance (NMR)[2][5][11]

NMR analysis should be performed in CDCl₃ . The diagnostic shift distinguishing the chloride from the acid or ester is the triplet signal of the

Predicted & Literature-Correlated Shifts (¹H NMR, 400 MHz, CDCl₃)

| Position | Proton Type | Multiplicity | |||

| C2 | 2.88 | 2.30 | 2.34 | Triplet ( | |

| C6 | 2.44 | 2.42 | 2.45 | Triplet | |

| C8 | 2.13 | 2.12 | 2.14 | Singlet | |

| C3-C5 | 1.30 – 1.70 | 1.30 – 1.65 | 1.30 – 1.65 | Multiplet | |

| OMe | N/A | 3.66 | N/A | Singlet |

Interpretation Guide:

-

Purity Check: Integration of the triplet at 2.88 ppm (Chloride) vs. 2.34 ppm (Acid) allows for calculation of the % hydrolysis in the raw material.

-

Identity Confirmation: The singlet at ~2.13 ppm confirms the presence of the methyl ketone (7-oxo group).

Mass Spectrometry (LC-MS)

Direct injection of the acid chloride will yield the mass of the acid (MW 158.2) due to hydrolysis in the mobile phase. The methyl ester derivative (MW 172.2) is the required analyte for accurate mass confirmation.

-

Ionization Mode: ESI Positive (+)

-

Target Analyte: Methyl 7-oxooctanoate

| Species | Formula | Monoisotopic Mass | Observed Ion (ESI+) |

| Methyl Ester | C₉H₁₆O₃ | 172.11 | 173.1 [M+H]⁺ , 195.1 [M+Na]⁺ |

| Acid (Impurity) | C₈H₁₄O₃ | 158.09 | 159.1 [M+H]⁺ |

Part 4: Chromatographic Methods (UPLC/HPLC)

Method A: UPLC-MS (Rapid QC)

This method is designed for the analysis of the methyl ester derivative .

-

System: Waters Acquity UPLC or Agilent 1290 Infinity

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.6 mL/min

-

Column Temp: 40°C

-

Detection: UV 210 nm (carbonyl absorption) & MS (ESI+)

Gradient Table:

| Time (min) | %A | %B | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 0.50 | 95 | 5 | Hold |

| 3.00 | 5 | 95 | Linear |

| 4.00 | 5 | 95 | Hold |

| 4.10 | 95 | 5 | Re-equilibrate |

Experimental Protocol: Derivatization for QC

-

Preparation: Weigh 10 mg of this compound into a dry 1.5 mL HPLC vial.

-

Quench: Add 1.0 mL of anhydrous methanol . Cap immediately and vortex for 30 seconds.

-

Incubation: Let stand at room temperature for 5 minutes. (Reaction is instantaneous and exothermic).

-

Dilution: Dilute 10 µL of the reaction mixture into 990 µL of 50:50 Water:MeCN for injection.

Part 5: Synthesis & Pathway Context

Understanding the synthesis ensures awareness of potential impurities, such as unreacted 7-oxooctanoic acid or chlorinated byproducts.

Figure 2: Synthesis pathway from the parent acid. Incomplete conversion results in residual acid impurity.

References

-

Sigma-Aldrich. 7-Oxooctanoic acid Product Specification & NMR. Retrieved from .[2]

-

PubChem. 7-Oxooctanoic acid (Compound Summary). National Library of Medicine. Retrieved from .

-

Valerio, D. A., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from .

-

Bidepharm. this compound (CAS 56721-52-9) Product Data. Retrieved from .

Sources

Technical Guide: The Role of 7-Oxooctanoyl Chloride in Biotin & Analog Synthesis

[1]

Executive Summary

This compound (CAS: 56721-52-9) serves as a specialized C8 electrophilic synthon in the chemical synthesis of biotin (Vitamin B7) derivatives, specifically targeting the side-chain introduction and ring closure phases.[1] While the canonical industrial synthesis of biotin (Sternbach route) utilizes pimelic acid (C7) precursors to establish the valeric acid side chain, this compound is critical for two advanced applications:[1]

-

Synthesis of Homobiotin and Biotin Antagonists: It provides the extended carbon backbone required for homobiotin (a potent biotin antagonist) and related vitamers used in binding studies.[1]

-

Masked Dicarboxylate Strategy: It acts as a stable, monofunctional surrogate for pimeloyl chloride.[1] Through a Friedel-Crafts acylation followed by a Haloform oxidation , it allows for the controlled attachment of the side chain without the polymerization risks associated with bifunctional acid chlorides.[1]

Part 1: Mechanistic Role in Synthesis Pathways[1]

The "Masked" Pimelic Acid Surrogate

In complex total synthesis, handling pimeloyl chloride (ClOC-(CH2)5-COCl) is problematic due to its bifunctional nature, which leads to polymerization or cross-linking. This compound (CH3-CO-(CH2)5-COCl) functions as a "masked" equivalent.[1]

-

Step 1: Acylation. The acid chloride moiety selectively reacts with the thiophane or ureido ring intermediate via Friedel-Crafts acylation.[1]

-

Step 2: Unmasking. The terminal methyl ketone (-CO-CH3) is chemically inert during the initial coupling.[1] It is subsequently converted to the required carboxylic acid (-COOH) via the Haloform reaction (oxidation with NaOBr/NaOH).[1]

-

Outcome: This sequence generates the pimelic acid backbone in situ, ensuring high regioselectivity.[1]

Synthesis of Biotin Analogs (Homobiotin)

Research into biotin transport and streptavidin binding often requires Homobiotin , which possesses a six-carbon side chain (caproic acid) rather than the five-carbon chain (valeric acid) of native biotin.[1]

-

Native Biotin Precursor: Pimelic Acid (C7)

Valeric side chain (C5).[1] -

Homobiotin Precursor: 7-Oxooctanoic Acid (C8)

Caproic side chain (C6).[1]

The this compound is condensed with a diamine or amino-ketone intermediate to close the imidazolidone ring, directly yielding the extended side chain characteristic of homobiotin.[1]

Part 2: Experimental Protocols

Protocol A: Friedel-Crafts Acylation & Haloform Oxidation

This workflow demonstrates the use of this compound to attach a side chain to a thiophane intermediate.[1]

Reagents:

-

Substrate: 3,4-diaminotetrahydrothiophene (protected)[1]

-

Reagent: this compound (1.1 equiv)[1]

-

Catalyst: AlCl3 (anhydrous)[1]

-

Oxidant: Sodium Hypobromite (NaOBr) solution[1]

Methodology:

-

Acylation: Dissolve the protected thiophane in dry DCM at 0°C. Add AlCl3 followed by the dropwise addition of This compound . The reaction introduces the -(CH2)5-CO-CH3 tail.[1]

-

Quench: Pour mixture over ice/HCl. Extract with DCM and dry over MgSO4.[1]

-

Haloform Oxidation: Dissolve the acylated intermediate in dioxane/water (4:1). Add NaOBr solution at 0°C. Stir for 2 hours.

-

Workup: Acidify to pH 2. Precipitate the carboxylic acid product.[1][4]

Protocol B: Synthesis of 8-Amino-7-oxooctanoic Acid (Analog Precursor)

Based on methods for generating biotin vitamers.[1]

-

Bromination: React this compound with Br2 in acetic acid to generate 8-bromo-7-oxooctanoyl chloride .

-

Amination: Treat with potassium phthalimide followed by hydrazine deprotection to yield 8-amino-7-oxooctanoic acid .[1]

-

Ring Closure: Condense with Potassium Cyanate (KCNO) to form the ureido ring, yielding Imidazolonecaproic acid (Desthiohomobiotin).[1]

Part 3: Pathway Visualization

The following diagram illustrates the divergent pathways where this compound is utilized: either oxidized to form the Biotin backbone or maintained to form Homobiotin.[1]

Figure 1: Divergent synthesis pathways utilizing this compound.[1] Pathway A (Red) leads to Biotin precursors via oxidative cleavage.[1] Pathway B (Green) leads to Homobiotin analogs.[1]

Data Summary: Carbon Chain Analysis

| Precursor Molecule | Carbon Count | Functional Groups | Target Molecule | Side Chain Length |

| Pimelic Acid | C7 | Dicarboxylic Acid | Biotin | Valeric (C5) |

| 7-Oxooctanoyl Cl | C8 | Acid Chloride / Ketone | Homobiotin | Caproic (C6) |

| 7-Oxooctanoyl Cl | C8 | (Post-Haloform Oxidation) | Biotin | Valeric (C5) |

References

-

Dittmer, K., et al. (1946).[1] The Synthesis of Imidazolonecaproic Acid and its Role in Biotin Biochemistry. The Journal of Biological Chemistry.[1]

-

Lin, S., et al. (2010).[1][2] Biotin synthesis begins by hijacking the fatty acid synthetic pathway.[1][2] Nature Chemical Biology.

-

Wolf, D.E., et al. (1951).[1][4] Biotin derivatives and processes of preparing the same. US Patent 2,538,139.[1]

-

Trost, B.M., et al. (1982).[1] The Total Synthesis of Natural Products: Macrolide Precursors. (Contextualizing Friedel-Crafts usage of this compound).

Sources

- 1. youtube.com [youtube.com]

- 2. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. US2538139A - Biotin derivatives and processes of preparing the same - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for acylation reaction using 7-Oxooctanoyl chloride

Application Note: Precision Acylation Strategies using 7-Oxooctanoyl Chloride for Bifunctional Linker Synthesis

Executive Summary

This compound (CAS: 56721-52-9) serves as a critical bifunctional "linchpin" reagent in medicinal chemistry, particularly in the synthesis of PROTAC® (Proteolysis Targeting Chimera) linkers and metabolic probes. Its structure features a highly reactive acyl chloride terminus for immediate conjugation to nucleophiles (amines/alcohols) and a distal ketone (C7) moiety. This ketone remains chemically orthogonal during acylation, serving as a latent handle for subsequent bio-orthogonal functionalization (e.g., oxime ligation or reductive amination).

This guide details the protocol for utilizing this compound in amide bond formation, addressing the specific challenges of moisture sensitivity and hydrolytic degradation that often plague commercial stocks of this reagent.

Physiochemical Profile & Handling

Before initiating synthesis, operators must account for the reagent's instability.[1][2] Commercial samples often contain hydrolyzed free acid (7-oxooctanoic acid) and HCl due to moisture ingress.[1][2]

Table 1: Key Chemical Properties

| Property | Data | Relevance |

|---|---|---|

| Formula | C₈H₁₃ClO₂ | Bifunctional (Acyl Cl + Ketone) |

| MW | 176.64 g/mol | Calculation of equivalents |

| Boiling Point | ~110°C (at reduced pressure) | High boiling point; difficult to remove by evaporation |

| Density | ~1.05 g/mL | Liquid handling calibration |

| Stability | Moisture Sensitive | Rapidly hydrolyzes to acid + HCl upon air exposure |

| Storage | < -20°C, Inert Gas | Store under Argon/Nitrogen; seal with Parafilm |

Expert Insight: If your bottle of this compound is older than 3 months or shows white precipitate (carboxylic acid), do not use it directly .[2] Instead, regenerate the reagent in situ from 7-oxooctanoic acid using oxalyl chloride (Protocol A below).[2] This ensures quantitative activation.[2]

Experimental Protocols

Protocol A: In Situ Generation of this compound

Recommended for critical applications to ensure 100% active electrophile.

Reagents:

-

7-Oxooctanoic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

DMF (Catalytic, 1-2 drops)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 7-oxooctanoic acid in anhydrous DCM (0.2 M) under N₂ atmosphere.

-

Cool the solution to 0°C .

-

Add catalytic DMF (dimethylformamide).[2][3] Note: DMF acts as a nucleophilic catalyst to form the reactive Vilsmeier-Haack intermediate.

-

Add oxalyl chloride dropwise.[2] Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Redissolution: Immediately redissolve the resulting yellow oil (crude acyl chloride) in fresh anhydrous DCM or THF for the coupling step.[2]

Protocol B: Acylation (Amide Bond Formation)

Standard coupling of this compound (commercial or generated) with a primary amine.

Reagents:

-

Amine Substrate (1.0 equiv)

-

This compound (1.1 – 1.2 equiv)[2]

-

Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) (2.5 – 3.0 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve the Amine Substrate and Base (DIPEA) in anhydrous DCM. Cool to 0°C .[2]

-

Addition: Add the solution of this compound dropwise via syringe over 10 minutes.

-

Why: Slow addition prevents localized heating and suppresses double-acylation if the amine is very nucleophilic.[2]

-

-

Reaction: Allow the mixture to warm to RT. Stir for 2–4 hours.

-

Quench: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate). Stir for 10 mins to hydrolyze any unreacted acyl chloride.

Workup & Purification:

-

Phase Separation: Extract with DCM (3x).

-

Acid Wash: Wash organic layer with 1M HCl (or 10% Citric Acid) to remove excess DIPEA and unreacted amine.[2] Skip this if your product is acid-sensitive.[2]

-

Base Wash: Wash with Sat. NaHCO₃ to remove any 7-oxooctanoic acid byproduct.[2]

-

Drying: Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel).

Mechanistic Rationale & Visualization

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[2] The base (DIPEA) serves two roles: it deprotonates the ammonium intermediate and neutralizes the HCl byproduct, driving the equilibrium forward.

Diagram 1: Reaction Mechanism

Caption: The stepwise nucleophilic acyl substitution pathway converting the acyl chloride to the stable amide.

Diagram 2: Experimental Workflow

Caption: Operational workflow from acid precursor activation to final purified linker.[2]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolyzed reagent | Use Protocol A to generate fresh chloride.[2] Ensure solvents are anhydrous.[1][2] |

| Precipitate forms immediately | Amine salt formation | The amine may be reacting with HCl.[2][4] Ensure excess DIPEA (3.0 eq) is present before adding the chloride.[2] |

| Product decomposes on silica | Acid sensitivity | Add 1% Triethylamine to the eluent during chromatography to neutralize silica acidity.[2] |

| Ketone reduction | Side reaction | Avoid using reducing agents (NaBH₄) in subsequent steps until the ketone is protected or reacted (e.g., oxime). |

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 5365672, this compound. Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (General mechanism of Nucleophilic Acyl Substitution).[2]

-

Beshara, C. S., et al. (2008).[2] Synthesis of PROTAC linkers and bifunctional reagents. Chemical Biology & Drug Design. (Contextual application in linkerology).

Sources

Application Note: Optimized Friedel-Crafts Acylation using 7-Oxooctanoyl Chloride

Executive Summary

7-Oxooctanoyl chloride is a critical bifunctional

Standard Friedel-Crafts protocols often fail with this reagent, resulting in low yields or incomplete conversion. This failure is frequently misattributed to catalyst deactivation. This guide details the Dual-Coordination Stoichiometry method, ensuring high-yield acylation by accounting for the competitive chelation of the Lewis acid catalyst.

Mechanistic Insight: The "Lewis Acid Sink" Effect

In a typical Friedel-Crafts acylation, one equivalent of Lewis acid (e.g.,

-

The Trap: The ketone oxygen is often more Lewis-basic than the acyl chloride oxygen. If a standard 1.0–1.1 equivalent of

is used, the catalyst preferentially coordinates to the C7-ketone. This leaves the C1-acyl chloride unactivated, stalling the reaction. -

The Solution: A minimum of 2.2 equivalents of Lewis acid is required.

-

Eq 1: Saturates the C7-ketone "sink."

-

Eq 2: Activates the C1-acyl chloride.

-

Eq 0.2: Excess to drive equilibrium.

-

Mechanistic Pathway Diagram

The following diagram illustrates the competitive coordination and the necessity of the dual-activation strategy.

Caption: Figure 1. The "Lewis Acid Sink" mechanism. 1.0 eq of catalyst is sequestered by the remote ketone; a second equivalent is strictly required for activation.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]

-

Precursor: 7-Oxooctanoic acid (CAS: 14112-98-2).[1]

-

Reagent Preparation: Thionyl chloride (

) or Oxalyl chloride.[2][3] -

Catalyst: Aluminum Chloride (

), anhydrous, granular (99.9%). -

Solvent: Dichloromethane (DCM) (Anhydrous) or 1,2-Dichloroethane (DCE).

-

Substrate: Aromatic compound (e.g., Anisole, Benzene, Resorcinol dimethyl ether).

Step-by-Step Methodology

Phase A: In-Situ Generation of this compound

Commercially available acid chlorides degrade rapidly. Fresh preparation is recommended.

-

Charge a flame-dried round-bottom flask with 7-oxooctanoic acid (1.0 eq).

-

Add anhydrous DCM (5 mL per mmol).

-

Add Oxalyl Chloride (1.2 eq) dropwise at

, followed by a catalytic drop of DMF. -

Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess oxalyl chloride/DCM. Note: Do not distill at high heat to avoid self-condensation. Redissolve the crude oil in fresh anhydrous DCM for Phase B.

Phase B: Friedel-Crafts Acylation (The Dual-Coordination Protocol)

-

Catalyst Suspension: In a separate flame-dried 3-neck flask under Argon, suspend

(2.5 eq) in anhydrous DCM. Cool to -

Substrate Addition: Add the aromatic substrate (1.0–1.1 eq) to the catalyst suspension.

-

Note: If the substrate is highly reactive (e.g., anisole), add it after the acid chloride to prevent polymerization. For benzene, add it to the catalyst first.

-

-

Acyl Chloride Addition: Add the solution of This compound (from Phase A) dropwise over 30 minutes at

.-

Observation: The solution will likely darken (yellow

orange/red) as the complex forms.

-

-

Reaction Phase: Allow the mixture to warm to RT. Stir for 4–12 hours.

-

Monitoring: Monitor by TLC. If conversion stalls, reflux (DCM:

) may be required for deactivated rings.

-

-

Quenching (Critical): Pour the reaction mixture slowly into a vigorously stirred mixture of Ice/HCl (1M) .

-

Why: This breaks the strong Aluminum-Diketo chelates.

-

-

Workup: Extract with DCM (3x). Wash organics with Brine and saturated

. Dry over

Reaction Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the separation of catalyst preparation and slow addition.

Optimization Data & Troubleshooting

The following table summarizes the effect of catalyst stoichiometry on the yield of the acylation of 1,3-dimethoxybenzene (a model system for Curvularin synthesis precursors).

| Entry | Catalyst ( | Solvent | Temp | Yield (%) | Observation |

| 1 | 1.0 eq | DCM | RT | < 10% | Mostly recovered starting material. Catalyst trapped at C7. |

| 2 | 1.5 eq | DCM | RT | 35% | Incomplete conversion. Sluggish reaction. |

| 3 | 2.5 eq | DCM | RT | 88% | Optimal conversion. Clean profile. |

| 4 | 3.0 eq | Nitrobenzene | 75% | Lower yield due to harsh conditions/tarring. | |

| 5 | 2.5 eq ( | DCM | Reflux | 60% |

Troubleshooting Guide

-

Issue: Low Yield despite 2.5 eq Catalyst.

-

Cause: Moisture contamination.

is extremely hygroscopic. -

Fix: Use fresh bottles or sublime

prior to use. Ensure DCM is distilled over

-

-

Issue: Intramolecular Cyclization.

-

Cause: High dilution can favor intramolecular reaction if the aromatic ring is part of the same chain (not applicable for intermolecular, but relevant if synthesizing precursors).

-

Fix: Maintain high concentration (0.5 M) to favor intermolecular reaction.

-

-

Issue: Emulsion during Workup.

-

Cause: Aluminum salts forming hydroxides.

-

Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the aqueous wash to chelate aluminum ions.

-

References

-

Bycroft, B. W., et al. "Synthesis of di-O-methylcurvularin."[5] Journal of the Chemical Society, Perkin Transactions 1, 1972 . Link (Seminal work establishing the use of this compound in FC acylation for curvularin synthesis).

-

Gerlach, H. "Synthesis of Curvularin." Helvetica Chimica Acta, 1977 . Link (Detailed optimization of the acylation step).

-

Olah, G. A. "Friedel-Crafts and Related Reactions."[6] Wiley-Interscience, 1964 . (Authoritative source on general Friedel-Crafts stoichiometry and Lewis acid coordination complexes).

-

Mahajan, V. A., et al. "Synthesis of aromatic ketones using Friedel-Crafts acylation." Journal of Organic Chemistry, 2014 . Link (Modern protocols for keto-acid derivatives).

Sources

- 1. Ketones / Ketals / Aminals - Page 6 of 15 - Georganics [georganics.sk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epdf.pub [epdf.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: A Guide to Analytical Methods for Monitoring 7-Oxooctanoyl Chloride Reactions

Abstract

7-Oxooctanoyl chloride is a bifunctional molecule whose reactivity as an acyl chloride makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The inherent reactivity of the acyl chloride group, however, presents significant challenges for reaction monitoring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of robust analytical methods to monitor reactions involving this compound. We will explore both in-situ and offline techniques, detailing the causality behind experimental choices and providing field-proven protocols for methods including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical titration.

The Imperative for Reaction Monitoring

Reactions involving highly reactive species like this compound demand precise control to ensure optimal yield, minimize impurity formation, and guarantee process safety. The acyl chloride functional group is highly susceptible to hydrolysis and can react with a wide range of nucleophiles. Monitoring these reactions provides critical insights into:

-

Reaction Kinetics: Understanding the reaction rate allows for the optimization of parameters such as temperature, catalyst loading, and addition rates.

-

Intermediate Detection: Identifying transient or labile intermediates can elucidate the reaction mechanism.[1]

-

Endpoint Determination: Accurately determining when a reaction has reached completion prevents the formation of byproducts from over-reaction and unnecessary energy expenditure.

-

Impurity Profiling: Quantifying residual starting materials or the formation of side-products, such as the corresponding carboxylic acid from hydrolysis, is essential for quality control.

The primary challenge stems from the reactivity of the acyl chloride itself. It can be consumed by trace moisture on glassware, in solvents, or even on a TLC plate, making traditional offline analysis problematic without proper sample handling.[2]

In-Situ Monitoring: Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring.[3][4] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be acquired continuously without sample extraction, providing a direct window into the chemical transformation as it occurs.

Principle of Causality: The choice of FTIR is predicated on the distinct vibrational frequencies of the functional groups involved. The carbonyl (C=O) stretch of an acyl chloride is found at a significantly higher wavenumber (typically ~1800 cm⁻¹) than the carbonyl stretch of its common products like esters (~1735-1750 cm⁻¹) or amides (~1650-1690 cm⁻¹).[5] This clear spectral separation allows for unambiguous, simultaneous tracking of the consumption of the starting material and the formation of the product.[6]

Protocol: Real-Time Monitoring of an Esterification Reaction

-

System Setup:

-

Assemble the reaction vessel equipped with an overhead stirrer, condenser, and a port for the in-situ FTIR-ATR probe.

-

Ensure the ATR probe is clean and compatible with the reaction solvents and reagents.

-

-

Background Spectrum:

-

Charge the reactor with the alcohol substrate and the solvent.

-

Begin stirring and allow the temperature to equilibrate to the desired reaction temperature.

-

Collect a background spectrum. This is a critical step, as it will be digitally subtracted from all subsequent spectra, ensuring that only changes in the reacting species are observed.

-

-

Reaction Initiation & Data Acquisition:

-

Initiate data collection, acquiring a spectrum every 1-2 minutes.

-

Add the this compound to the reactor.

-

The iC IR™ software or equivalent can be used to create real-time concentration trendlines by tracking the absorbance peaks corresponding to the acyl chloride (disappearance at ~1800 cm⁻¹) and the ester product (appearance at ~1740 cm⁻¹).[6]

-

-

Endpoint Determination: The reaction is considered complete when the acyl chloride peak at ~1800 cm⁻¹ is no longer detectable and the product peak at ~1740 cm⁻¹ has reached a stable plateau.

High-Resolution Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unparalleled detail on chemical structure and is unique in its ability to simultaneously identify and quantify multiple species in a reaction mixture without chromatographic separation.[7] It serves as a definitive tool for structural confirmation of products and the identification of unknown intermediates or impurities.

Principle of Causality: The chemical environment of each proton and carbon atom in a molecule influences its magnetic properties, resulting in a unique NMR spectrum.[8] For this compound reactions, the protons and carbons adjacent to the acyl chloride group will have a distinct chemical shift compared to those adjacent to the newly formed functional group (e.g., an ester). This shift provides a clear marker for reaction progress. Quantitative NMR (qNMR) can be performed by integrating the signals of the starting material and product relative to an internal standard.

Protocol: Offline ¹H NMR Monitoring

-

Sample Preparation:

-

At designated time points (e.g., t=0, 1h, 2h, final), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.

-

Immediately quench the aliquot in a vial containing deuterated chloroform (CDCl₃) or another suitable deuterated solvent that is cold and anhydrous to halt the reaction and prevent hydrolysis.

-

Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative data is required. The standard should be inert to the reaction components and have a signal in a clear region of the spectrum.

-

-

Data Acquisition:

-

Transfer the sample to an NMR tube.

-

Acquire a ¹H NMR spectrum. Key signals to monitor include the protons alpha to the carbonyl group. For this compound, this would be the triplet at approximately 2.9 ppm. For an ester product (e.g., a methyl ester), a new singlet for the methoxy group (~3.7 ppm) would appear, and the alpha-proton signal would shift.

-

-

Data Interpretation:

-

Calculate the conversion by comparing the integral of a characteristic peak of the starting material to the integral of a characteristic peak of the product.

-

For example: Conversion % = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100.

-

Chromatographic Methods: The Need for Derivatization

Due to their high reactivity, analyzing acyl chlorides directly via HPLC or GC is challenging.[9] The compounds can degrade on the column or in the injection port. Therefore, a derivatization step is almost always required to convert the acyl chloride into a more stable, readily analyzable compound.[10][11]

Principle of Causality: Derivatization transforms the highly reactive, unstable acyl chloride into a stable derivative (e.g., an ester or amide) that is amenable to chromatographic analysis.[12] The choice of derivatizing agent can also be used to introduce a chromophore for enhanced UV detection in HPLC or to increase volatility for GC analysis.[9] This strategy allows for the separation of the derivative from the unreacted starting materials and any impurities.

Workflow: Derivatization for Chromatographic Analysis

Caption: Workflow for sample derivatization prior to GC or HPLC analysis.

Protocol: GC-MS Analysis via Methanolysis

This method converts the this compound into its more volatile and stable methyl ester derivative.

-

Derivatization:

-

At a specific time point, withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately add it to a vial containing 1 mL of anhydrous methanol and 50 µL of pyridine (to neutralize the HCl byproduct).

-

Vortex the mixture and allow it to sit at room temperature for 20 minutes.

-

-

Sample Preparation:

-

Dilute the derivatized sample with a suitable solvent like dichloromethane (DCM) or ethyl acetate to an appropriate concentration for GC-MS analysis.

-

-

GC-MS Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Detector (MS): Electron Ionization (EI) mode, scanning from m/z 40-450.

-

-

Data Interpretation: Monitor the reaction by observing the disappearance of the peak for any unreacted starting materials and the appearance of the peak for the methyl 7-oxooctanoate derivative. The mass spectrum will provide definitive identification.

Protocol: HPLC-UV Analysis via 2-Nitrophenylhydrazine Derivatization

This method is ideal for trace analysis, as it introduces a strong chromophore for sensitive UV detection.[9]

-

Derivatization:

-

Sample Preparation: Dilute the sample with the mobile phase to fall within the calibration curve range.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detector (DAD/UV): Monitor at 395 nm, the maximum absorbance wavelength for the derivative.[9]

-

-

Data Interpretation: Quantify the amount of this compound by comparing the peak area of its derivative to a standard curve prepared from known concentrations of derivatized this compound.

Classical Titration Methods

Titration is a cost-effective and straightforward method for determining the concentration of the acyl chloride or the generated HCl. It is best suited for endpoint analysis rather than kinetic monitoring.

Principle of Causality: This method relies on a stoichiometric chemical reaction. One can either titrate the HCl byproduct with a standardized base or use a method like Volhard's to quantify the chloride ion after hydrolysis.[13]

Protocol: Titration of HCl Byproduct

-

Sample Quenching: At the end of the reaction, carefully quench the entire reaction mixture by slowly adding it to a beaker of cold water to hydrolyze any remaining this compound, which will produce 7-oxooctanoic acid and HCl.

-

Titration Setup:

-

Place the beaker on a magnetic stir plate.

-

Use a calibrated pH meter as the indicator.

-

Fill a burette with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

-

Procedure:

-

Slowly titrate the stirred aqueous solution with the NaOH.

-

Record the volume of NaOH added as a function of pH.

-

The equivalence point, corresponding to the neutralization of all strong acid (HCl), will be the point of maximum inflection on the titration curve. The second equivalence point will correspond to the neutralization of the carboxylic acid.

-

-

Calculation: The moles of HCl can be calculated (moles = Molarity_NaOH × Volume_NaOH_at_EP1). This value can be used to determine the reaction yield, assuming the reaction stoichiometry is known.

Method Selection and Comparative Summary

Choosing the right analytical method depends on the specific information required, available instrumentation, and the nature of the reaction matrix.

Decision-Making Workflow

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. echemi.com [echemi.com]

- 3. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. mt.com [mt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Advanced Spectroscopic Methods for Carbonyl Analysis [eureka.patsnap.com]

- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. osti.gov [osti.gov]

- 13. canterbury.ac.nz [canterbury.ac.nz]

Troubleshooting & Optimization

common side reactions and byproducts with 7-Oxooctanoyl chloride

This guide serves as a technical resource for researchers utilizing 7-Oxooctanoyl chloride (CAS: 56721-52-9). It is designed to address the specific stability, reactivity, and purity challenges associated with this bifunctional keto-acid chloride.

Role: Senior Application Scientist Subject: Troubleshooting Stability, Side Reactions, and Synthesis Protocols

Executive Summary & Reagent Profile

This compound is an

| Property | Specification | Critical Note |

| Structure | C1 (Acyl Cl) and C7 (Ketone) are separated by a 5-carbon spacer. | |

| Primary Risk | Hydrolysis & Polymerization | Highly sensitive to moisture; prone to acid-catalyzed aldol-type oligomerization. |

| Storage | -20°C, Inert Atmosphere | Store under Argon/Nitrogen. Degrades to 7-oxooctanoic acid and HCl upon exposure to air. |

Troubleshooting & FAQs

Direct answers to common experimental failures.

Q1: Why has my clear this compound turned dark brown/black?

Diagnosis: Decomposition via Ketene Dimerization or Polymerization.

Unlike simple acyl chlorides, this compound has acidic

-

Mechanism: Trace base (or even glass surface basicity) can eliminate HCl to form a ketene intermediate. This ketene is highly reactive and rapidly dimerizes or polymerizes, leading to dark tars.

-

Solution: Ensure all glassware is acid-washed or silanized. Avoid storing the neat chloride for long periods. Use immediately after synthesis or distillation.

Q2: I see a white precipitate forming in the bottle. Is the reagent spoiled?